molecular formula C24H16N2OS B2674580 N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide CAS No. 477569-66-7

N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide

Cat. No. B2674580
CAS RN: 477569-66-7
M. Wt: 380.47
InChI Key: ZYOOYSUWZXGQBF-UHFFFAOYSA-N
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Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide” is a complex organic compound that contains a benzothiazole moiety. Benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . Compounds containing a benzothiazole moiety have been found to exhibit a wide range of biological activities, including anti-tubercular, anti-bacterial, and anti-fungal properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Chemical Reactions Analysis

The chemical reactions involving “N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide” would depend on the specific conditions and reagents used. Benzothiazole derivatives are known to undergo a variety of chemical reactions, including coupling reactions, condensation reactions, and others .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, such as N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis .

Anti-Bacterial Activity

Benzothiazole derivatives have been evaluated for their antibacterial activity . They have been found to be effective DNA gyraseB inhibitors, which is a key enzyme in bacterial DNA replication .

Anti-Fungal Properties

Benzothiazole derivatives have also been studied for their anti-fungal properties . Changes in the functional group at the 2nd position of the benzothiazole ring can lead to significant changes in the biological activity of these compounds .

Anti-Oxidant Activity

Benzothiazole derivatives have been found to possess anti-oxidant properties . This makes them potential candidates for the development of drugs to combat oxidative stress-related diseases .

Anti-Proliferative Activity

Benzothiazole derivatives have been studied for their anti-proliferative activity . They have shown potential in inhibiting the growth of cancer cells .

Fluorescent Probes for Analyte Detection

2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives, which are related to N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide, have been used as fluorescent probes for analyte detection .

Anti-Melanogenesis Activity

Benzothiazole derivatives have been found to possess anti-melanogenesis activity . This suggests their potential use in the treatment of hyperpigmentation disorders .

Anti-Tumor Imaging Agents

Benzothiazole derivatives have been studied as potential anti-tumor imaging agents . They could be used to visualize and track the progression of tumors in the body .

Mechanism of Action

The mechanism of action of “N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide” would depend on its specific biological activity. For example, benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis, suggesting that they may act by interfering with the bacterium’s cellular processes .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2OS/c27-23(18-14-13-16-7-1-2-8-17(16)15-18)25-20-10-4-3-9-19(20)24-26-21-11-5-6-12-22(21)28-24/h1-15H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOOYSUWZXGQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide

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